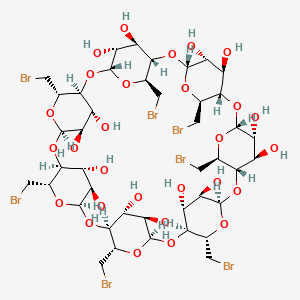

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin

Description

BenchChem offers high-quality Heptakis-6-bromo-6-deoxy-beta-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptakis-6-bromo-6-deoxy-beta-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNRROJOWZLYCK-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63Br7O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1575.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

synthesis of per-6-bromo-beta-cyclodextrin using triphenylphosphine and bromine

Application Note & Protocol: Synthesis of Per-6-bromo-β-cyclodextrin

A Guide to the Regioselective Halogenation of β-Cyclodextrin Using Triphenylphosphine and Bromine

Introduction and Significance

β-Cyclodextrin (β-CD) is a macrocyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units, forming a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[1] This unique architecture makes it invaluable in drug delivery, catalysis, and materials science for forming host-guest inclusion complexes.[2] To expand its utility, chemical modification of its hydroxyl groups is essential.

The primary hydroxyl groups at the C6 position are the most accessible for substitution. Their selective replacement with halogens, particularly bromine, yields per-6-bromo-6-deoxy-β-cyclodextrin, a highly versatile intermediate for further functionalization via nucleophilic substitution.[3] This guide provides a detailed protocol for the synthesis of per-6-bromo-β-cyclodextrin utilizing the principles of the Appel reaction, which employs triphenylphosphine (PPh₃) and a halogen source—in this case, elemental bromine (Br₂)—to convert alcohols to alkyl halides under mild conditions.[4][5] This method is effective for achieving high regioselectivity at the primary C6 positions of the cyclodextrin scaffold.

The Underlying Chemistry: Reaction Mechanism

The conversion of the primary alcohols of β-cyclodextrin to the corresponding bromides proceeds via an in-situ generated phosphonium salt, a hallmark of the Appel reaction.[6][7] The process can be understood in several key steps:

-

Formation of the Active Brominating Agent: Triphenylphosphine, a strong nucleophile, reacts with bromine to form dibromotriphenylphosphorane ((C₆H₅)₃PBr₂). In polar solvents, this species exists as an equilibrium mixture with the bromophosphonium bromide salt structure ([(C₆H₅)₃P⁺Br]Br⁻).[8]

-

Activation of the Alcohol: The primary hydroxyl group of a β-cyclodextrin glucose unit attacks the electrophilic phosphorus atom of the bromophosphonium salt. This displaces a bromide ion and forms a bulky alkyloxyphosphonium bromide intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[8]

-

Nucleophilic Substitution (Sₙ2): The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking the C6 carbon in a bimolecular nucleophilic substitution (Sₙ2) reaction.[8] This results in the formation of the 6-bromo-6-deoxy glucopyranose unit and the byproduct, triphenylphosphine oxide ((C₆H₅)₃P=O).

-

Driving Force: The reaction is strongly driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, which has a high bond energy.[4]

Safety and Handling Precautions

This synthesis involves hazardous materials that require strict safety protocols. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and can cause severe chemical burns.[9] Handle only in a fume hood. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

-

Triphenylphosphine (PPh₃): May cause skin and eye irritation.[10] Inhalation of dust should be avoided.

-

Dibromotriphenylphosphorane ((C₆H₅)₃PBr₂): The in situ generated reagent is corrosive and water-sensitive. It can cause severe skin burns and eye damage.[11][12] It decomposes in humid air to release hydrogen bromide (HBr), which is also corrosive.[8]

-

N,N-Dimethylformamide (DMF): A common solvent for this reaction, DMF is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Ensure proper ventilation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of per-6-bromo-β-cyclodextrin on a laboratory scale.

4.1. Materials and Equipment

-

β-Cyclodextrin (dried under vacuum at 100-110 °C overnight)

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Deionized Water

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and argon/nitrogen inlet

-

Ice-water bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

4.2. Reagent & Reaction Parameters

| Parameter | Value | Molar Ratio (vs. β-CD OH) | Notes |

| β-Cyclodextrin (anhydrous) | 1.135 g (1 mmol) | - | Starting material (has 7 primary OH groups). |

| Triphenylphosphine (PPh₃) | 2.75 g (10.5 mmol) | 1.5 eq. | A slight excess ensures complete reaction. |

| Bromine (Br₂) | 1.68 g / 0.54 mL (10.5 mmol) | 1.5 eq. | Added dropwise to control the exothermic reaction. |

| Anhydrous DMF | 50 mL | - | Solvent for both reactants. |

| Reaction Temperature | 60-70 °C | - | Maintained after initial reagent addition. |

| Reaction Time | 18-24 hours | - | Monitored by TLC (e.g., Ethyl Acetate:MeOH 2:1). |

4.3. Step-by-Step Procedure

-

Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser with a gas inlet. Purge the system with argon or nitrogen.

-

Dissolving β-CD: Add anhydrous β-cyclodextrin (1.135 g) to the flask, followed by 30 mL of anhydrous DMF. Stir the mixture at room temperature until the cyclodextrin is fully dissolved.

-

Prepare Brominating Reagent: In a separate flask, dissolve triphenylphosphine (2.75 g) in 20 mL of anhydrous DMF. Cool this solution in an ice-water bath.

-

Addition of Bromine: Slowly add bromine (0.54 mL) dropwise to the cold triphenylphosphine solution using the dropping funnel. A yellow-orange precipitate of dibromotriphenylphosphorane will form.[13] Stir the mixture in the ice bath for an additional 20-30 minutes after the addition is complete.

-

Reaction: Slowly add the prepared brominating reagent from step 4 to the stirring β-cyclodextrin solution at room temperature.

-

Heating: Once the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 18-24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation (Work-up): After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into 300 mL of vigorously stirring methanol. A pale yellow or off-white precipitate should form.

-

Isolation: Allow the suspension to stir for 1-2 hours in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with copious amounts of methanol (3 x 50 mL) to remove triphenylphosphine oxide and unreacted reagents. Finally, wash with deionized water (2 x 50 mL) to remove any remaining DMF and salts.

-

Drying: Dry the resulting white to off-white powder under vacuum at 50-60 °C to a constant weight. The typical yield is in the range of 70-85%.

Product Characterization

Confirmation of the per-6-bromo-β-cyclodextrin structure is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (in DMSO-d₆): The most significant change is the disappearance of the triplet signal corresponding to the primary C6-OH protons, which typically appears around 4.4-4.5 ppm in native β-CD. Furthermore, the signals for the C6 protons (H-6) shift significantly due to the substitution. In native β-CD, H-6 protons are diastereotopic and appear as complex multiplets around 3.6-3.7 ppm. In the brominated product, these signals are shifted and resolved into distinct doublets or multiplets, often in the 3.7-4.1 ppm range. The anomeric protons (H-1) remain around 4.8 ppm, and the secondary hydroxyl protons (C2-OH, C3-OH) are still visible around 5.7 ppm.[14]

-

¹³C NMR (in DMSO-d₆): The key indicator of a successful reaction is the dramatic upfield shift of the C6 carbon signal. In native β-CD, the C6 signal appears at approximately 60 ppm. Upon bromination, this signal shifts to around 35-42 ppm, which is characteristic of a carbon atom bonded to bromine.[1]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure reagents are anhydrous. Extend reaction time or slightly increase temperature (monitor for degradation). Verify stoichiometry. |

| Loss of product during work-up. | Ensure complete precipitation by cooling for a sufficient time. Use a fine-porosity filter paper. | |

| Product Contaminated with Triphenylphosphine Oxide | Insufficient washing. | The byproduct has some solubility in methanol. Wash the crude product extensively with hot methanol during filtration. Recrystallization from a water/ethanol mixture may also be effective. |

| Incomplete Substitution (Mixture of products) | Insufficient amount of brominating reagent. | Use a slightly larger excess of PPh₃ and Br₂ (e.g., 1.8-2.0 equivalents per hydroxyl group). Ensure efficient stirring throughout the reaction. |

References

-

Jicsinszky, L., et al. (2017). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. MDPI. Available at: [Link]

-

Kral, V., et al. (2023). Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. ACS Omega. Available at: [Link]

-

Balasubramaniam, S., et al. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). ResearchGate. Available at: [Link]

-

Shipilov, A. V., et al. (2014). Synthesis of 6-bromo-6-dezoxy-β-cyclodextrin from its silyl and tosyl derivatives. ResearchGate. Available at: [Link]

-

Constantieux, T., & Buono, G. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Reddy, M. N., & Rao, V. J. (2004). Effect of cyclodextrin complexation in bromine addition to unsymmetrical olefins: evidence for participation of cyclodextrin hydroxyl groups. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. organic-chemistry.org. Available at: [Link]

-

Stoddart, J. F., et al. (1996). Molecular organization in the 6-bromo-6-deoxycyclodextrins, formation of molecular layers, and the first crystal structure of a selectivity perfunctionalized .beta.-cyclodextrin. Journal of the American Chemical Society. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Carl ROTH. Available at: [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. nro-chem.com. Available at: [Link]

-

ResearchGate. (2017). Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N -Bromosuccinimide and Process Safety Evaluation. ResearchGate. Available at: [Link]

-

Schneider, H.-J., et al. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews. Available at: [Link]

-

Wikipedia. (n.d.). Appel reaction. Wikipedia. Available at: [Link]

- Google Patents. (1989). US4808232A - Separation and purification of cyclodextrins. Google Patents.

-

Zhang, J., et al. (2016). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules. Available at: [Link]

-

Nigo, H. L., et al. (2000). An Improved and Alternative Method for the Preparation of Per(6-bromo-6-deoxy)cyclodextrins. ResearchGate. Available at: [Link]

-

Beilstein Journals. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Hadian, Z., et al. (2022). 1 H NMR spectra (400 MHz, DMSO-d 6 ) for β-cyclodextrin (a) and inclusion complex (b). ResearchGate. Available at: [Link]

-

Manac Co., Ltd. (2024). Bromination reactions with phosphorus bromides (bromo-phosphoranes). Chemia. Available at: [Link]

-

Goral, K., et al. (2021). Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy. MDPI. Available at: [Link]

-

MDPI. (2024). An Efficient Approach for β-Cyclodextrin Production from Raw Ginkgo Seed Powder Through High-Temperature Gelatinization and Enzymatic Conversion. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Triphenylphosphine. organic-chemistry.org. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Appel Reaction. J&K Scientific. Available at: [Link]

-

Physical Chemistry Chemical Physics. (2014). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. RSC Publishing. Available at: [Link]

-

ACS Omega. (2022). Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. ACS Publications. Available at: [Link]

-

Molecules. (2018). A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Appel Reaction [organic-chemistry.org]

- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42 – Chemia [chemia.manac-inc.co.jp]

- 9. Effect of cyclodextrin complexation in bromine addition to unsymmetrical olefins: evidence for participation of cyclodextrin hydroxyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Selective Bromination of β-Cyclodextrin via the Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Gateway to Functionalized Cyclodextrins

Cyclodextrins, a class of cyclic oligosaccharides, have garnered significant attention in pharmaceutical sciences and drug delivery due to their unique ability to form inclusion complexes with a wide array of guest molecules.[1] This property allows for the enhancement of drug solubility, stability, and bioavailability.[2] Beta-cyclodextrin (β-CD), composed of seven glucopyranose units, is particularly valued for its cavity size, which is suitable for encapsulating a broad range of drug molecules.

Chemical modification of the cyclodextrin scaffold is a key strategy to further tailor its properties for specific applications. The introduction of functional groups can modulate its solubility, toxicity, and binding characteristics. Halogenated cyclodextrins, in particular, serve as versatile intermediates for a variety of subsequent chemical transformations.[3] This application note provides a detailed protocol for the selective bromination of the primary hydroxyl groups of β-cyclodextrin to yield heptakis(6-bromo-6-deoxy)-β-cyclodextrin, utilizing a Vilsmeier-Haack-type reagent. This method offers an efficient route to a key building block for the synthesis of advanced drug delivery systems and other functionalized cyclodextrin derivatives.

Reaction Principle: The Vilsmeier-Haack Approach to Bromination

The Vilsmeier-Haack reaction traditionally involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphoryl chloride (POCl₃).[4][5] The reactive species is a chloroiminium ion, which acts as the electrophile.[6]

In the context of alcohol halogenation, a modified approach is employed where a Vilsmeier-type reagent facilitates the conversion of hydroxyl groups to halogens. For the bromination of β-cyclodextrin, a brominating Vilsmeier-type reagent is generated in situ from triphenylphosphine (PPh₃) and bromine (Br₂) in DMF.[6] The primary hydroxyl groups at the C6 position of each glucose unit in the β-cyclodextrin are the most sterically accessible and reactive, allowing for selective per-bromination at these positions.[3]

The proposed mechanism involves the formation of a (bromomethylene)dimethyliminium bromide salt, which acts as the active brominating agent.[6] The hydroxyl group of the cyclodextrin attacks this electrophilic species, leading to the formation of an intermediate that subsequently undergoes nucleophilic attack by a bromide ion, resulting in the displacement of the activated hydroxyl group and the formation of the 6-bromo-6-deoxy derivative.

Reaction Workflow

Caption: Experimental workflow for the bromination of β-cyclodextrin.

Detailed Experimental Protocol

This protocol outlines the synthesis of heptakis(6-bromo-6-deoxy)-β-cyclodextrin.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| β-Cyclodextrin (anhydrous) | ≥98% | Sigma-Aldrich |

| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich |

| Bromine (Br₂) | ≥99.8% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium Methoxide (NaOMe) | 95% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Deionized Water | High Purity | In-house |

Equipment:

-

Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet

-

Heating mantle with a temperature controller

-

Ice-water bath

-

Buchner funnel and filter flask

-

Vacuum oven

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous β-cyclodextrin (1.0 eq) and triphenylphosphine (14.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation and Reaction: Cool the solution in an ice-water bath. Slowly add bromine (14.0 eq) dropwise from a dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 20°C. After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 12 hours.

-

Work-up: Cool the reaction mixture to room temperature. Slowly add a solution of sodium methoxide in methanol to quench any unreacted bromine and to hydrolyze any formate esters that may have formed.

-

Product Precipitation and Isolation: Pour the reaction mixture into a large volume of vigorously stirred deionized water. A precipitate of heptakis(6-bromo-6-deoxy)-β-cyclodextrin will form.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with deionized water to remove DMF and other water-soluble impurities. Subsequently, wash the solid with methanol to remove any remaining triphenylphosphine oxide.

-

Drying: Dry the purified product in a vacuum oven at 60°C overnight to yield an off-white solid.

Characterization of Heptakis(6-bromo-6-deoxy)-β-cyclodextrin

Solubility:

The synthesized heptakis(6-bromo-6-deoxy)-β-cyclodextrin is soluble in DMF and dimethyl sulfoxide (DMSO). It is insoluble in water, methanol, and chloroform.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for confirming the structure of the brominated β-cyclodextrin.[3]

-

¹H NMR: The proton NMR spectrum will show characteristic shifts of the cyclodextrin protons upon bromination. The signals corresponding to the protons on and near the C6 carbon will be most affected.

-

¹³C NMR: The carbon NMR spectrum provides definitive evidence of the substitution at the C6 position. A significant upfield shift of the C6 carbon signal from approximately 60 ppm in native β-cyclodextrin to a lower chemical shift is indicative of successful bromination.[3]

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the final product, which should correspond to the molecular formula C₄₂H₆₃Br₇O₂₈.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Triphenylphosphine is an irritant. Handle with care.

-

The reaction is exothermic, especially during the addition of bromine. Proper temperature control is crucial.

Applications and Future Perspectives

Heptakis(6-bromo-6-deoxy)-β-cyclodextrin is a valuable intermediate for the synthesis of a wide range of functionalized cyclodextrins. The bromo groups can be readily displaced by various nucleophiles, allowing for the introduction of functionalities such as amines, azides, thiols, and other custom-designed ligands.[3] These modifications are instrumental in the development of:

-

Targeted Drug Delivery Systems: By attaching targeting moieties, the cyclodextrin can be directed to specific cells or tissues.

-

Stimuli-Responsive Carriers: The introduction of responsive groups can enable the controlled release of encapsulated drugs in response to specific triggers like pH or temperature changes.

-

Gene Delivery Vectors: Cationic cyclodextrin derivatives can complex with nucleic acids for gene therapy applications.

-

Advanced Materials: Functionalized cyclodextrins are used in the development of sensors, catalysts, and smart materials.

The robust and selective bromination of β-cyclodextrin using the Vilsmeier-Haack approach provides a reliable and efficient entry point to these advanced applications, empowering researchers to design and synthesize novel cyclodextrin-based systems for a multitude of scientific and therapeutic purposes.

References

Sources

- 1. Encapsulating and decontaminating of sarin by heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin: MD simulations and QM calculations - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Heptakis-6-bromo-6-deoxy-beta-cyclodextrin | 53784-83-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.cuni.cz [dspace.cuni.cz]

- 7. cyclodextrin-shop.com [cyclodextrin-shop.com]

Troubleshooting & Optimization

optimizing reaction temperature for beta-cyclodextrin bromination in DMF

Technical Support Center: -Cyclodextrin Bromination Optimization

Ticket Subject: Optimizing Reaction Temperature for Per-6-bromo- -cyclodextrin Synthesis in DMF

Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division Reference Protocol: Modified Vilsmeier-Haack (Gadelle & Defaye Method)

Executive Summary

You are likely experiencing inconsistent yields or "tarring" because the bromination of

The reaction relies on the in situ generation of a Vilsmeier-Haack-type reagent (typically using

The Golden Rule: Cool to form the reagent; heat to drive the substitution.

Module 1: The Critical Temperature Window

Q: What is the optimal temperature profile for this reaction?

A: You must split your reaction into two distinct thermal phases. A constant temperature (isothermal) approach will fail.

| Phase | Process | Optimal Temp | Critical Limit | Why? |

| 1 | Reagent Formation (Activation) | 0°C to 5°C | The formation of the bromophosphonium/iminium salt is rapid and exothermic. Higher temps cause reagent decomposition before it attacks the CD. | |

| 2 | Substrate Addition (Mixing) | RT (20-25°C) | Allows the viscous | |

| 3 | Substitution (Reaction) | 65°C to 70°C | The |

Q: Why does the reaction turn into black tar above 80°C?

A: This is the most common failure mode in carbohydrate chemistry using DMF.

-

Vilsmeier Degradation: At high temperatures (

), the Vilsmeier reagent can dehydrate the carbohydrate backbone rather than substituting it, leading to elimination reactions (formation of alkenes) and subsequent polymerization (tar). -

Formate Ester Formation: DMF is not inert. At high temperatures, the alkoxide intermediate can attack the DMF carbonyl, leading to formate esters (O-CHO) instead of bromides, which complicates purification and lowers yield.

Module 2: Troubleshooting & FAQs

Issue 1: "My reaction mixture turned black/dark brown and viscous."

Diagnosis: Thermal Runaway or Acid-Catalyzed Degradation.

-

Cause: You likely added the Bromine (

) or NBS too fast without adequate cooling, or you ramped the temperature to -

Fix:

-

Ensure the Reagent Formation step is strictly kept at

. -

Add the

-CD solution slowly (dropwise) to the reagent. -

Neutralization: The reaction generates HBr. If the concentration of acid gets too high at high heat, the glycosidic bonds hydrolyze. (Note: Some protocols use a mild base scavenger, but in the standard Gadelle method, strict temp control is usually sufficient).

-

Issue 2: "I have low conversion (under-bromination)."

Diagnosis: Kinetic Trapping or Steric Hindrance.

-

Cause: Reaction temperature was likely

. -

Technical Insight: The C-6 primary hydroxyls are the most accessible, but

-CD is sterically crowded. The intermediate alkoxyphosphonium salt is bulky. Without sufficient thermal energy (

Issue 3: "I see substitution at secondary hydroxyls (C-2/C-3)."

Diagnosis: Loss of Regioselectivity.

-

Cause: Reaction temperature

or reaction time -

Explanation: The reaction is regioselective for C-6 (primary) due to sterics. However, at high heat, the activation energy for secondary hydroxyl attack is surpassed, leading to over-bromination and a complex mixture of isomers.

Module 3: Validated Experimental Protocol

Objective: Synthesis of per-6-bromo-6-deoxy-

Reagents

-

-Cyclodextrin (Must be dried at

-

Triphenylphosphine (

). -

Bromine (

) [Handle with extreme care] or N-Bromosuccinimide (NBS). -

Anhydrous DMF (stored over molecular sieves).

Step-by-Step Workflow

-

System Prep: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

-

Reagent Formation (The "Cold" Step):

-

Dissolve

(15 eq. per -

Cool flask to 0°C (Ice/Salt bath).

-

Add

(15 eq.) dropwise over 20 minutes. -

Observation: Solution will turn yellow/orange and precipitate the Vilsmeier adduct (

). -

Stir for 30 mins at 0°C.

-

-

Substrate Addition:

-

Dissolve dry

-CD in minimal anhydrous DMF. -

Add this solution dropwise to the cold reagent mixture.

-

Allow to warm to Room Temperature naturally over 1 hour.

-

-

The Reaction (The "Hot" Step):

-

Replace ice bath with oil bath.

-

Heat to 65-70°C .

-

Stir for 12-16 hours .

-

Checkpoint: Monitor via TLC (Solvent: 7:2:1 Isopropanol/Ethyl Acetate/Water).

-

-

Quenching & Workup:

-

Cool to Room Temp.

-

Concentrate DMF volume by 50% under reduced pressure (Rotovap).

-

Pour the oily residue into ice-cold Methanol (pH adjusted to ~8-9 with Sodium Methoxide) to quench excess acid and precipitate the product.

-

Filter, wash with methanol, and dry.

-

Module 4: Mechanism & Logic Visualization

Figure 1: Reaction Pathway & Thermal Logic

Caption: The thermal pathway showing the critical divergence between successful substitution (

Figure 2: Troubleshooting Decision Tree

Caption: Rapid diagnostic flow for common bromination failures in DMF.

References

-

Gadelle, A., & Defaye, J. (1991).[1] Selective Halogenation at Primary Positions of Cyclomaltooligosaccharides and a Synthesis of Per-3,6-anhydrocyclomaltooligosaccharides. Angewandte Chemie International Edition.

-

Chmurski, K., & Jurczak, J. (1996). Direct synthesis of amphiphilic

-, -

Trofimov, B. A., et al. (2009).[2] Vilsmeier-Haack Reaction: Mechanism and Applications. Synthesis. (Grounding for reagent thermal stability).

-

Defaye, J., et al. (2000). Cyclodextrins and their derivatives. Supramolecular Chemistry. (Discussing regioselectivity and temperature dependence).

Validation & Comparative

Navigating the 13C NMR Landscape of Per-6-bromo-beta-cyclodextrin: A Comparative Guide to the C6 Chemical Shift

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of supramolecular chemistry and drug delivery, chemically modified cyclodextrins stand out as versatile tools. Among these, per-functionalized cyclodextrins, where all primary hydroxyl groups are substituted, offer a uniform scaffold for creating novel host-guest systems and drug carriers. The synthesis of heptakis-(6-bromo-6-deoxy)-β-cyclodextrin, or per-6-bromo-β-cyclodextrin, is a key step in accessing a wide array of derivatives. Accurate characterization of this intermediate is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming its structure. The chemical shift of the C6 carbon provides unequivocal evidence of successful substitution.

This guide provides an in-depth analysis of the ¹³C NMR chemical shift of the C6 carbon in per-6-bromo-β-cyclodextrin, comparing it with its native counterpart and other halogenated derivatives. We will delve into the underlying principles governing these chemical shifts, provide detailed experimental protocols for synthesis and analysis, and present the data in a clear, comparative format.

The Diagnostic C6 Signal: A Tale of Substitution

The primary hydroxyl group of each glucose unit in native β-cyclodextrin gives rise to a characteristic C6 signal in the ¹³C NMR spectrum. Upon successful substitution of this hydroxyl group with a bromine atom across all seven glucose units, a significant and predictable change in the C6 chemical shift occurs. This shift serves as a primary diagnostic marker for the completion of the per-bromination reaction.

The substitution of the C6 hydroxyl groups with bromine atoms leads to a pronounced upfield shift in the ¹³C NMR spectrum. In native β-cyclodextrin, the C6 carbon resonates at approximately 60 ppm. Following per-bromination, this signal shifts significantly to around 40 ppm, confirming the replacement of the hydroxyl group with the more electronegative bromine atom.[1]

Comparative Analysis of C6 Chemical Shifts

To fully appreciate the significance of the C6 chemical shift in per-6-bromo-β-cyclodextrin, it is essential to compare it with both the parent molecule and other related compounds. The electronegativity and size of the substituent at the C6 position play a crucial role in determining the resonance frequency of the C6 carbon.

| Compound | Solvent | C6 Chemical Shift (δ, ppm) | Change from β-CD (Δδ, ppm) |

| β-Cyclodextrin | DMSO-d₆ | ~60 | - |

| Per-6-bromo-β-cyclodextrin | - | ~40[1] | ~ -20 |

| Mono-6-chloro-6-deoxy-β-cyclodextrin | DMSO-d₆ | 45.7 | ~ -14.3 |

| Mono-6-bromo-6-deoxy-β-cyclodextrin | DMSO-d₆ | 33.4 | ~ -26.6 |

| Mono-6-iodo-6-deoxy-β-cyclodextrin | DMSO-d₆ | 10.3 | ~ -49.7 |

Interpreting the Trends:

-

Upfield Shift upon Halogenation: The substitution of the hydroxyl group (~60 ppm) with any halogen results in a significant upfield shift (to a lower ppm value) for the C6 carbon. This is a classic heavy-atom effect, where the electron cloud of the larger halogen atom shields the adjacent carbon nucleus.

-

Effect of the Halogen: In the mono-substituted series, the trend is clear: the chemical shift of the C6 carbon moves further upfield as the halogen becomes heavier and more polarizable (Cl > Br > I). The larger electron clouds of the heavier halogens provide greater shielding to the C6 nucleus.

-

Mono- vs. Per-substitution: An interesting observation is the difference in the C6 chemical shift between mono-6-bromo-β-cyclodextrin (~33.4 ppm) and per-6-bromo-β-cyclodextrin (~40 ppm). This difference may arise from a combination of factors in the per-substituted molecule, including potential conformational changes of the macrocycle and through-space electronic interactions between the neighboring bromo-substituted glucose units, which could slightly deshield the C6 carbons compared to the isolated substituted unit in the mono-derivative.

Experimental Protocols

Synthesis of Per-6-bromo-β-cyclodextrin

A common and effective method for the per-halogenation of cyclodextrins is through the use of Vilsmeier-Haack type reagents. This approach ensures high yields and regioselectivity for the primary hydroxyl groups.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for per-6-bromo-β-cyclodextrin.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the Vilsmeier-Haack reagent by reacting N-formylmorpholine with a brominating agent such as phosphorus oxybromide or oxalyl bromide in an anhydrous solvent like dimethylformamide (DMF).

-

Reaction Setup: In a separate flask, dissolve dry β-cyclodextrin in anhydrous DMF.

-

Reaction Execution: Add the freshly prepared Vilsmeier-Haack reagent to the β-cyclodextrin solution. Heat the reaction mixture, typically to around 60-80 °C, and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature. Precipitate the product by pouring the reaction mixture into a vigorously stirred beaker of ice-water.

-

Purification: Collect the crude product by filtration. Wash the solid extensively with water to remove DMF and other water-soluble byproducts. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of DMF and water.

-

Drying: Dry the purified product under vacuum to obtain per-6-bromo-β-cyclodextrin as a solid.

¹³C NMR Analysis

Diagram of Analytical Workflow

Caption: Workflow for ¹³C NMR analysis of per-6-bromo-β-cyclodextrin.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 20-30 mg of the dried per-6-bromo-β-cyclodextrin and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle warming if necessary.

-

NMR Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) equipped with a broadband probe.

-

Tune and match the probe for ¹³C observation.

-

Lock the field on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve good resolution.

-

-

Acquisition Parameters (Typical for a 125 MHz ¹³C Spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: ~250 ppm (e.g., -20 to 230 ppm).

-

Acquisition Time: ~1.0-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 4000 to 8000 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Carefully phase the spectrum.

-

Apply a baseline correction.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

Data Analysis:

-

Identify the signals corresponding to the cyclodextrin backbone.

-

Locate the C6 signal, which is expected to appear at approximately 40 ppm.

-

Compare the obtained spectrum with that of the starting β-cyclodextrin to confirm the disappearance of the signal at ~60 ppm and the appearance of the new C6 signal.

-

Conclusion

The ¹³C NMR chemical shift of the C6 carbon is a powerful and definitive tool for the structural verification of per-6-bromo-β-cyclodextrin. The significant upfield shift from approximately 60 ppm in the native β-cyclodextrin to around 40 ppm in the per-brominated derivative provides unambiguous evidence of successful substitution at all seven primary positions. By understanding the trends in chemical shifts across different halogenated analogues and employing robust experimental protocols for both synthesis and analysis, researchers can confidently prepare and characterize these valuable supramolecular building blocks for applications in drug development and materials science.

References

Sources

IR Spectrum Validation of C-Br Bonds in Modified Cyclodextrins

This guide provides a technical comparison and validation framework for identifying C-Br bonds in modified cyclodextrins, specifically focusing on 6-deoxy-6-bromo-β-cyclodextrin (and its per-substituted derivatives).

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Drug Delivery Researchers, Analytical Scientists

Executive Summary: The "Fingerprint" of Substitution

In cyclodextrin (CD) derivatization, the substitution of the primary hydroxyl group (–OH) at the C6 position with a bromine atom is a critical intermediate step—often serving as a gateway to aminated or thiolated derivatives. Validating this substitution requires distinguishing the subtle spectral emergence of the Carbon-Bromine (C-Br) bond against the complex polysaccharide background.

This guide compares the infrared (IR) spectral performance of Brominated Cyclodextrins against their Native precursors and Sulfonylated alternatives (e.g., Tosyl-CD), providing a self-validating protocol for confirming synthesis success.

Technical Deep Dive: The C-Br Spectral Signature

The detection of the C-Br bond in cyclodextrins relies on identifying a "new" peak in the low-wavenumber fingerprint region, which is often obscured in standard ATR (Attenuated Total Reflectance) setups if not carefully managed.

The Core Markers

| Feature | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Value |

| Primary Target | 500 – 700 | ν(C-Br) Stretch | High. A new, moderate-to-strong band appears here. In primary alkyl bromides (like 6-bromo-CD), this typically manifests as a doublet or broad peak around 550–600 cm⁻¹ (gauche conformer) and 640–650 cm⁻¹ (trans conformer). |

| Secondary Target | ~3300 – 3400 | ν(O-H) Stretch | Medium. Intensity decreases relative to the C-H stretch (~2900 cm⁻¹) as primary –OH groups are removed. Note: The band remains due to secondary –OH groups at C2/C3. |

| Exclusion Marker | 1150 – 1300 | ν(S=O) / ν(P=O) | High. Absence of peaks here confirms the product is not a Tosylate intermediate and free of Triphenylphosphine oxide (byproduct of Appel reaction). |

Comparative Analysis: Native vs. Brominated vs. Tosylated

The following table contrasts the "Product" (6-Bromo-β-CD) against its primary alternative (6-Tosyl-β-CD) and the starting material (Native β-CD).

| Spectral Region | Native β-CD (Precursor) | 6-Bromo-β-CD (Product) | 6-Tosyl-β-CD (Alternative) |

| 3000–3500 cm⁻¹ | Strong, Broad (–OH) | Broad, slightly reduced intensity | Broad, reduced intensity |

| 1700–1600 cm⁻¹ | ~1640 (adsorbed H₂O) | ~1640 (often weaker due to hydrophobicity) | ~1600 (Aromatic C=C from Tosyl) |

| 1300–1100 cm⁻¹ | C-O-C / C-C skeletal | Unchanged skeletal modes | Strong doublet (1360/1175) for S=O asymmetric/symmetric stretch |

| 800–500 cm⁻¹ | No distinct peaks (weak ring breathing only) | Distinct Peak at ~550–600 cm⁻¹ (C-Br) | Peaks at ~815 cm⁻¹ (Aromatic C-H) |

Expert Insight: The C-Br stretch is highly sensitive to the local environment (gauche vs. trans). In the cyclic CD structure, steric hindrance often favors the gauche orientation, pushing the C-Br peak toward the lower end of the range (~560 cm⁻¹ ).

Experimental Protocol: Self-Validating Synthesis Check

To ensure scientific integrity, this protocol includes a "Blank" and a "Negative Control" to rule out artifacts.

Method: KBr Pellet Transmission (Preferred)

Why KBr? Standard Diamond ATR crystals often have a spectral cutoff around 525 cm⁻¹, which can truncate the critical C-Br peak. KBr pellets allow transmission down to 400 cm⁻¹.

Step-by-Step Workflow:

-

Preparation: Dry the Brominated CD sample at 60°C under vacuum for 4 hours to remove water (which broadens the 1640 cm⁻¹ and 3300 cm⁻¹ bands).

-

Matrix: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr. Grind to a fine powder.

-

Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹; Scans: 32).

-

Validation (The "Check"):

-

Check 1: Is there a peak at 1150-1300 cm⁻¹? -> If YES , you have unreacted Tosyl groups or Phosphine Oxide contamination.

-

Check 2: Is there a peak at 500-600 cm⁻¹? -> If YES , C-Br bond is confirmed.

-

Visualization: Synthesis & Validation Logic

The following diagram illustrates the decision pathway for validating the product using IR markers.

Caption: Logical flowchart for validating brominated cyclodextrin synthesis via IR spectroscopy, prioritizing impurity exclusion before positive identification.

Troubleshooting & Common Pitfalls

-

Water Interference: Cyclodextrins are hygroscopic. Adsorbed water creates a broad band at 1640 cm⁻¹ and 3400 cm⁻¹. Solution: Always dry samples or use a vacuum-purged IR chamber.

-

ATR Cutoff: Using a Zinc Selenide (ZnSe) or Germanium (Ge) crystal is preferred over Diamond if ATR is necessary, as they allow better visibility in the 500-600 cm⁻¹ region.

-

Byproduct Confusion: In the Appel reaction (PPh₃ + CBr₄), Triphenylphosphine oxide (Ph₃P=O) has strong bands at 1120 cm⁻¹ and 1190 cm⁻¹ . These can be mistaken for C-O stretches. Ensure these are absent to confirm purity.

References

-

LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups: Alkyl Halides. [Link]

-

University of Colorado Boulder. (2025). IR Spectroscopy Tutorial: Alkyl Halides. [Link]

-

National Institutes of Health (PMC). (2013). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. (Provides baseline Native CD spectrum data). [Link]

-

MDPI. (2023). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. (Discusses synthetic routes like Appel reaction). [Link]

A Researcher's Guide to the Thermal Characterization of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin: A Comparative Analysis

For researchers and drug development professionals working with cyclodextrin derivatives, understanding the thermal stability of these molecules is paramount. Heptakis-6-bromo-6-deoxy-beta-cyclodextrin, a key intermediate in the synthesis of many functionalized cyclodextrins, is no exception.[1] Its thermal behavior dictates storage conditions, processing parameters, and ultimately, the stability of the final product. This guide provides a comprehensive comparison of methodologies for determining the melting point and thermal decomposition of this compound, grounded in scientific principles and practical laboratory insights.

The thermal analysis of cyclodextrins and their derivatives can be complex. Often, a distinct melting point is not observed; instead, the molecule may decompose over a range of temperatures.[2][3] For Heptakis-6-bromo-6-deoxy-beta-cyclodextrin, a melting point of 200°C has been reported.[4] However, it is crucial to validate this with robust analytical techniques and to investigate the potential for thermal degradation, which is a common characteristic of carbohydrates.[3]

This guide will compare two primary methods for thermal analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is a powerful technique for identifying phase transitions such as melting, while TGA provides quantitative information about mass loss as a function of temperature, indicating decomposition. By using these methods in concert, a comprehensive thermal profile of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin can be established.

Comparative Analysis of Thermal Characterization Techniques

| Technique | Principle | Information Obtained | Advantages | Limitations |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting point, glass transition temperature, enthalpy of fusion, and decomposition temperature. | High sensitivity to thermal events, provides quantitative thermodynamic data. | May not distinguish between melting and decomposition if they occur at similar temperatures. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature or time. | Decomposition temperature, moisture content, and composition of multi-component systems. | Provides clear evidence of decomposition and quantification of mass loss. | Does not provide information on phase transitions that do not involve a change in mass (e.g., melting). |

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Melting Point and Decomposition Analysis

The causality behind using DSC is to detect the energy absorbed or released during a phase transition. For a crystalline solid like Heptakis-6-bromo-6-deoxy-beta-cyclodextrin, melting is an endothermic event that will appear as a distinct peak on the DSC thermogram. However, decomposition can also be an endothermic or exothermic process, and DSC alone may not definitively distinguish between the two if their temperature ranges overlap.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min). The inert atmosphere is crucial to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic or exothermic peaks. A sharp endothermic peak around 200°C would be indicative of melting.[4] Broader peaks or a series of peaks at higher temperatures would suggest decomposition.[2]

Caption: Workflow for DSC analysis of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin.

Thermogravimetric Analysis (TGA) for Decomposition Profiling

TGA is employed to complement the DSC data by providing unambiguous evidence of decomposition through mass loss. This self-validating system confirms if the thermal events observed in DSC are associated with the sample's degradation.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin into a ceramic TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). A significant drop in mass will indicate the onset of decomposition. The temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve) is often reported as the decomposition temperature.

Caption: Workflow for TGA analysis of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin.

Interpreting the Combined Data

By overlaying the DSC and TGA data, a clear picture of the thermal behavior of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin emerges.

-

Scenario 1: Clear Melting Followed by Decomposition. The DSC thermogram would show a sharp endothermic peak around 200°C, and the TGA curve would remain flat until a higher temperature, at which point a significant mass loss would occur. This would confirm the reported melting point.

-

Scenario 2: Melting with Simultaneous Decomposition. The DSC thermogram would exhibit an endothermic event around 200°C that coincides with the onset of mass loss in the TGA curve. In this case, it is more accurate to describe the event as "melting with decomposition."

-

Scenario 3: Decomposition without a Clear Melting Point. The DSC thermogram may show broad, overlapping peaks, and the TGA curve would indicate a gradual mass loss over a wide temperature range. This is a common observation for many cyclodextrin derivatives.[2]

Conclusion

The determination of the melting point of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin requires a multi-faceted approach. While a melting point of 200°C has been cited, it is imperative for researchers to perform their own thermal analysis to understand the complete thermal profile of their specific sample.[4] The combined use of DSC and TGA provides a robust and self-validating methodology for distinguishing between melting and decomposition, ensuring the generation of reliable data for product development and quality control. This guide provides the necessary framework for conducting these experiments and interpreting the results with scientific rigor.

References

-

ResearchGate. Thermal Degradation of Cyclodextrins | Request PDF. Available from: [Link]

-

MDPI. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. 2022. Available from: [Link]

Sources

A Researcher's Guide to Distinguishing Per-6-bromo- from Per-6-tosyl-beta-cyclodextrin by NMR Spectroscopy

In the realm of drug delivery and molecular encapsulation, β-cyclodextrin and its derivatives are indispensable tools. The selective modification of β-cyclodextrin's primary hydroxyl groups at the 6-position is a common strategy to introduce new functionalities. Among the most pivotal intermediates in this synthetic pathway are per-6-bromo-β-cyclodextrin and per-6-tosyl-β-cyclodextrin. The former is a precursor for nucleophilic substitution reactions, while the latter, with its excellent leaving group, the tosylate, is also highly reactive. Ensuring the purity and correct identification of these intermediates is paramount for the success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. This guide provides an in-depth comparison of the NMR spectral features that allow for the unambiguous differentiation of these two crucial compounds, supported by experimental data and protocols.

The Decisive Role of the C6 Substituent in NMR Fingerprinting

The key to distinguishing between per-6-bromo- and per-6-tosyl-β-cyclodextrin lies in the profound influence of the bromine and tosyl groups on the chemical environment of the neighboring protons and carbons. These substituents exert distinct electronic and steric effects that are readily observed in both ¹H and ¹³C NMR spectra.

The electron-withdrawing nature of the tosyl group, amplified by the sulfonyl moiety, leads to a significant deshielding of the protons and carbons at and near the C6 position. This effect is further compounded by the anisotropic effect of the aromatic ring of the tosyl group. Conversely, while bromine is also electronegative, its influence on the chemical shifts is less pronounced than that of the tosyl group.

Below is a detailed breakdown of the expected NMR spectral characteristics for each compound.

¹H NMR Spectral Analysis: A Tale of Two Substituents

The ¹H NMR spectrum provides a wealth of information for distinguishing between the two derivatives. The most diagnostic signals are those of the protons on the cyclodextrin backbone, particularly H6, and the aromatic protons unique to the tosyl group.

Per-6-tosyl-β-cyclodextrin:

-

Aromatic Protons: The most unequivocal evidence for the presence of the tosyl group is the appearance of two doublets in the aromatic region of the spectrum, typically around 7.4-7.8 ppm . These signals correspond to the ortho and meta protons of the p-toluenesulfonyl group.[1]

-

Methyl Protons of Tosyl Group: A characteristic singlet for the methyl protons of the tosyl group appears significantly upfield, usually around 2.4 ppm .[2][1]

-

Cyclodextrin Protons (H1-H6): The protons of the cyclodextrin framework will exhibit complex multiplets. The H6 protons, being directly attached to the carbon bearing the tosyl group, will experience a noticeable downfield shift compared to unmodified β-cyclodextrin. The chemical shifts of other protons within the glucose unit (H1-H5) will also be affected, though to a lesser extent.[3][4][5]

Per-6-bromo-β-cyclodextrin:

-

Absence of Aromatic and Methyl Tosyl Signals: The most striking difference is the complete absence of signals in the aromatic region (around 7-8 ppm) and the methyl singlet around 2.4 ppm. This immediately rules out the presence of a tosyl group.

-

Cyclodextrin Protons (H1-H6): The chemical shifts of the cyclodextrin protons will differ from those of the tosylated analog. The H6 protons in the bromo derivative are expected to be shifted downfield compared to native β-cyclodextrin due to the electronegativity of bromine, but generally to a lesser extent than in the tosylated compound.[6][7] The signals for H1-H5 will also show distinct chemical shifts compared to the tosylated version.[3][4][5]

Workflow for Distinguishing Per-6-bromo from Per-6-tosyl-β-cyclodextrin by ¹H NMR

Caption: A flowchart illustrating the decision-making process for identifying per-6-bromo- and per-6-tosyl-β-cyclodextrin using ¹H NMR spectroscopy.

¹³C NMR Spectral Analysis: Corroborating Evidence

The ¹³C NMR spectrum provides complementary and confirmatory data for distinguishing the two compounds. The key is to focus on the chemical shifts of the carbon atoms in the cyclodextrin backbone, especially C6, and the carbons of the tosyl group.

Per-6-tosyl-β-cyclodextrin:

-

Tosyl Group Carbons: The spectrum will show distinct signals for the carbons of the p-toluenesulfonyl group. This includes the methyl carbon (around 21 ppm), the aromatic carbons (typically in the 127-145 ppm range), with the carbon attached to the sulfonyl group being the most downfield.[2]

-

Cyclodextrin Carbons: The C6 carbon, directly bonded to the electron-withdrawing tosylate, will be significantly shifted downfield compared to unmodified β-cyclodextrin.[2][8] The chemical shifts of the other cyclodextrin carbons (C1-C5) will also be altered.[8][9]

Per-6-bromo-β-cyclodextrin:

-

Absence of Tosyl Carbon Signals: The ¹³C NMR spectrum will lack the characteristic signals of the tosyl group's methyl and aromatic carbons.

-

Cyclodextrin Carbons: The C6 carbon will be shifted downfield relative to native β-cyclodextrin due to the effect of the bromine atom, but this shift is typically less pronounced than that caused by the tosyl group.[6] A notable upfield shift of the C6 carbon is observed upon bromination compared to the hydroxyl precursor.[6] The chemical shifts of C1-C5 will also be different from those of the tosylated derivative.[8][9]

Comparative Summary of Key NMR Data

| NMR Feature | Per-6-tosyl-β-cyclodextrin | Per-6-bromo-β-cyclodextrin |

| ¹H: Aromatic Protons | Present (doublets, ~7.4-7.8 ppm)[1] | Absent |

| ¹H: Tosyl Methyl Protons | Present (singlet, ~2.4 ppm)[2][1] | Absent |

| ¹H: H6 Protons | Significant downfield shift | Downfield shift (less pronounced than tosyl) |

| ¹³C: Tosyl Carbons | Present (~21 ppm for CH₃, ~127-145 ppm for aromatic)[2] | Absent |

| ¹³C: C6 Carbon | Significant downfield shift | Downfield shift (less pronounced than tosyl)[6] |

Structural Comparison and Key NMR-Active Nuclei

Caption: A diagram illustrating the key structural differences and the NMR-active protons that are diagnostic for each compound.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the cyclodextrin derivative.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Complete dissolution is crucial for obtaining high-resolution spectra.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

-

Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

For ¹H NMR:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio (typically 1024 scans or more, depending on sample concentration).

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

3. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Assign the signals in both spectra based on their chemical shifts, multiplicities, and comparison with literature data.

Conclusion: An Indisputable Distinction

The differentiation between per-6-bromo- and per-6-tosyl-β-cyclodextrin by NMR spectroscopy is straightforward and definitive. The presence of the characteristic aromatic and methyl proton signals in the ¹H NMR spectrum, along with the corresponding carbon signals in the ¹³C NMR spectrum, serves as an irrefutable fingerprint for the tosylated derivative. Conversely, the absence of these signals unequivocally identifies the brominated compound. By carefully following the outlined experimental protocol and understanding the key spectral differences, researchers can confidently verify the identity and purity of these essential cyclodextrin intermediates, ensuring the integrity of their subsequent research and development efforts.

References

-

ResearchGate. (n.d.). 1 H NMR (400 MHz) chemical shift change (Δδ) values for β-cyclodextrin protons in the presence of Enalapril maleate in D 2 O. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR Chemical shifts (δ, ppm) for CH protons of β-CD alone, daidzein.... Retrieved from [Link]

-

Tang, W., et al. (2016). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules, 21(4), 447. Available at: [Link]

-

Science.gov. (n.d.). Synthesis of 6-bromo-6-dezoxy-β-cyclodextrin from its silyl and tosyl derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (400 MHz, DMSO-d 6 ) for β-cyclodextrin (a) and inclusion complex (b). Retrieved from [Link]

-

Lendlein, A., & Sisson, A. (n.d.). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Final Draft. Available at: [Link]

-

ResearchGate. (n.d.). Table 1 1 H-NMR chemical shift displacement (Dd, ppm) of HP-b- CD in.... Retrieved from [Link]

-

Ma, D., et al. (2008). Proton magnetic resonance ((1)HNMR) spectroscopy and physicochemical studies of zaleplon-hydroxypropyl-β-cyclodextrin inclusion compounds. AAPS PharmSciTech, 9(3), 977-84. Available at: [Link]

-

Kumprecht, L., et al. (2023). Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. ACS Omega. Available at: [Link]

-

Kumprecht, L., et al. (2023). Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. ACS Omega. Available at: [Link]

-

Organic Syntheses. (n.d.). 6 A -O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR of mono-6-deoxy-6-(p-tosylsulfonyl)-β-CD (tosyl-β-CD) and.... Retrieved from [Link]

-

Krishnan, S., et al. (2014). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). International Journal of Molecular Sciences, 15(1), 99-113. Available at: [Link]

-

Canadian Science Publishing. (n.d.). Cyclodextrin-based enzyme models. Part 1. Synthesis of a tosylate and an epoxide derived from heptakis(6-O-tert-butyldimethylsilyl)-β-cyclodextrin and their characterization using 2D NMR techniques. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of tosyl starch in eco-friendly media. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6: 13 C NMR spectrum of 6 A ,6 D-ditosyl-β-CD (62.9 MHz, DMSO-d 6 ). Retrieved from [Link]

-

Svidrnoch, M., et al. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(11), 3169. Available at: [Link]

-

Schneider, H.-J., et al. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews, 98(5), 1755-1785. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). Retrieved from [Link]

-

Svidrnoch, M., et al. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(11), 3169. Available at: [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts for β-CD and methylated β-CD in DMSO-d6. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and characterization of a series of novel β-cyclodextrin functional monomers. Retrieved from [Link]

-

ResearchGate. (n.d.). In H NMR spectroscopy, how can I calculate the degree of bromination or degree of functionnalization from integral ratios?. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of the natural cyclodextrins (298 K; 500 MHz; D 2 O. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

-

ICMPP. (n.d.). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S4: 13 C NMR spectrum of 6 A ,6 C-ditosyl-β-CD (62.9 MHz, DMSO-d.... Retrieved from [Link]

-

CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

-

Kéki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2530. Available at: [Link]

-

Mishustin, R. V., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of the American Chemical Society, 140(24), 7449-7452. Available at: [Link]

-

Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

MDPI. (n.d.). Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. hereon.de [hereon.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. icmpp.ro [icmpp.ro]

- 9. researchgate.net [researchgate.net]

Bromo-Cyclodextrin vs. Tosyl-Cyclodextrin: A Comparative Guide for Intermediate Selection in Bioconjugation and Drug Delivery

Introduction: The Imperative of Cyclodextrin Functionalization

Cyclodextrins (CDs) are cyclic oligosaccharides that have become indispensable tools in pharmaceutical sciences and beyond.[1][2] Their unique truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows them to form inclusion complexes with a wide range of guest molecules.[2][3] This property is expertly leveraged to enhance the solubility, stability, and bioavailability of therapeutic agents.[2][3][4][5][6]

However, the utility of native cyclodextrins is often limited. To unlock their full potential, particularly in creating sophisticated drug delivery systems, targeted bioconjugates, and enzyme models, chemical modification is essential.[7] The primary hydroxyl groups at the C-6 position of the glucose units are the most accessible and reactive sites for functionalization.[8] The strategic introduction of a good leaving group at this position is the critical first step for subsequent nucleophilic substitution reactions.

For decades, mono-6-tosyl-cyclodextrin (Tosyl-CD) has been the preeminent intermediate for this purpose.[9][10][11] It is a versatile precursor for introducing a variety of functional groups, including azides, amines, and thiols.[9][12][13] Yet, in the pursuit of synthetic efficiency, higher yields, and cleaner reaction profiles, an alternative intermediate, mono-6-bromo-cyclodextrin (Bromo-CD), presents several compelling advantages. This guide provides an in-depth, evidence-based comparison of these two key intermediates to inform strategic decision-making in your research and development workflows.

The Synthetic Pathway: From Native CD to Functionalized Intermediate

The journey from a native cyclodextrin to a reactive intermediate involves precise chemical transformations. Understanding the nuances of these syntheses is fundamental to appreciating the relative merits of the resulting products.

Synthesis of Mono-6-Tosyl-β-Cyclodextrin (Tosyl-CD)

The tosylation of a primary hydroxyl group on the cyclodextrin rim is the foundational step. The most common method involves reacting the native β-cyclodextrin with a tosylating agent in a suitable solvent system.

Common Tosylating Agents & Methods:

-

p-Toluenesulfonyl chloride (TsCl): Often used in pyridine or an aqueous alkaline solution (e.g., NaOH).[14][15] The pyridine method is traditional but involves a toxic, high-boiling point solvent.[15] Aqueous methods are greener but can present challenges with reagent solubility and hydrolysis.[10][16]

-

1-(p-Toluenesulfonyl)imidazole (TsIm): This reagent can offer improved selectivity and is often used in aqueous or DMF systems.[9][17][18]

Despite its widespread use, the synthesis of pure mono-Ts-βCD is challenging. Key difficulties include preventing the formation of multi-tosylated by-products and the laborious purification required to isolate the desired mono-substituted product, which often results in low yields (<10-15%).[10][16]

Synthesis of Mono-6-Bromo-6-deoxy-β-Cyclodextrin (Bromo-CD)

Bromo-cyclodextrin can be synthesized through various methods, but the most relevant for this comparison is its preparation from the tosyl-CD intermediate. This two-step approach is highly efficient and forms the basis of Bromo-CD's advantages.

The process involves a simple nucleophilic substitution where the tosylate group is displaced by a bromide ion. This is typically achieved by heating the Tosyl-CD with an excess of a bromide salt, such as lithium bromide (LiBr) or potassium bromide (KBr), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[19] This conversion is often near-quantitative, with reported yields as high as 89%.[19]

Core Directive: A Head-to-Head Comparison

The choice between using Tosyl-CD directly or converting it to Bromo-CD hinges on a nuanced understanding of their chemical properties, reactivity, and the practicalities of their use in a synthetic workflow.

The Decisive Factor: Leaving Group Ability

In any nucleophilic substitution, the rate of reaction is heavily influenced by the "leaving group"—the substituent that detaches from the substrate.[20] An ideal leaving group is one that is a weak base and stable on its own.[20]

-

Tosylate (TsO⁻): The tosylate anion is an exceptionally good leaving group. Its stability is derived from the delocalization of the negative charge across three oxygen atoms through resonance.[20][21][22] This high stability makes the C-OTs bond relatively easy to break, rendering Tosyl-CD a very versatile intermediate for reactions with a wide array of nucleophiles.[12]

-

Bromide (Br⁻): Bromide is also a good leaving group, as it is the conjugate base of a strong acid (HBr). In general chemistry terms, tosylate is often considered a better leaving group than bromide.[20]

However, this general rule can be context-dependent. The nature of the nucleophile, the solvent, and steric factors can alter the relative reaction rates.[23] In certain SN2 reactions, particularly in sterically hindered systems, bromide has been observed to be a more reactive leaving group than tosylate.[24] This suggests that for the specific architecture of a cyclodextrin, converting the tosylate to a bromide can act as a "super-activation" step for certain subsequent transformations.

Comparative Reaction Pathways

The diagram below illustrates the strategic choice a researcher faces when starting with a native cyclodextrin and aiming for a final functionalized product via nucleophilic substitution.

Quantitative & Qualitative Data Summary

| Feature | Mono-6-Tosyl-β-Cyclodextrin (Tosyl-CD) | Mono-6-Bromo-6-deoxy-β-Cyclodextrin (Bromo-CD) |

| Synthesis | Direct tosylation of native CD.[15] | Typically a two-step process via Tosyl-CD.[19] |

| Typical Yield | Can be low to moderate (often < 40%) due to side products and difficult purification.[7][10][16] | Conversion from Tosyl-CD is high-yielding (e.g., 85-89%).[19] |

| Purification | Often complex; requires recrystallization or chromatography to remove di- and tri-substituted species.[14][16] | Typically straightforward precipitation from the reaction mixture.[19] |

| Leaving Group Ability | Excellent; stabilized by resonance.[21][22] | Good; conjugate base of a strong acid. |

| Reactivity | Highly versatile intermediate for a broad range of nucleophiles.[12][25] | Can exhibit enhanced reactivity and faster kinetics for certain SN2 reactions compared to tosylate.[24] |

| Key Advantage | A well-established, single intermediate step from the native CD. | Higher overall yield and purity for the target molecule due to a cleaner, more efficient final substitution step. |

| Key Disadvantage | Synthesis can be low-yielding and purification-intensive.[10] | Requires an additional synthetic step compared to direct use of Tosyl-CD. |

Experimental Protocols

To provide a practical basis for this comparison, detailed, self-validating protocols for the synthesis of each intermediate are provided below.

Protocol 1: Synthesis of Mono-6-tosyl-β-cyclodextrin (Tosyl-CD)

This protocol is adapted from established literature procedures.[10][14][16]

-

Dissolution: Suspend β-cyclodextrin (e.g., 10 g, 8.8 mmol) in water (90 mL). Slowly add a 2.5 N NaOH solution (35.2 mL, 88 mmol) while stirring to achieve a clear solution.

-

Reagent Addition: Cool the solution to 25°C. Add p-toluenesulfonyl chloride (TsCl) (e.g., 2.52 g, 13.22 mmol) in several portions over 15 minutes while stirring vigorously. A white precipitate will form.

-

Reaction: Continue stirring the suspension at 25°C for 1 hour.

-

Work-up: Filter the reaction mixture and wash the solid residue with cold water (2 x 10 mL).

-

Purification: The crude product contains unreacted β-CD, NaOH, and salts. To purify, add a pre-swollen cation exchange resin (e.g., Dowex 50W x 4) to the filtrate to neutralize the solution and capture sodium ions. Stir for 1 hour.

-

Isolation: Filter off the resin. The filtrate can be concentrated under reduced pressure and the product precipitated with acetone. For highest purity (>98%), multiple recrystallizations from water may be necessary.[14][16]

-

Characterization: Confirm product identity and purity using ¹H NMR (characteristic aromatic proton peaks at ~7.7 and ~7.4 ppm, and the Ph-CH₃ peak at ~2.4 ppm), FTIR, and mass spectrometry.[16]

Protocol 2: Synthesis of Mono-6-bromo-6-deoxy-β-cyclodextrin from Tosyl-CD

This protocol is based on the highly efficient conversion described by Melton and Slessor, and modified by others.[19]

-

Setup: Dissolve mono-6-tosyl-β-cyclodextrin (e.g., 1.0 g, 0.77 mmol) in dry N,N-Dimethylformamide (DMF) (10 mL) in a round-bottom flask equipped with a condenser.

-